molecular formula C12H17NO B1608329 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 326916-19-2

1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1608329
CAS No.: 326916-19-2
M. Wt: 191.27 g/mol
InChI Key: VEJZOGKWLNXARJ-UHFFFAOYSA-N
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Description

Introduction to 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

The compound this compound constitutes a specialized heterocyclic organic molecule that has garnered attention in contemporary chemical research and synthetic applications. This particular pyrrole derivative exhibits a complex substitution pattern that distinguishes it from simpler pyrrole compounds, incorporating both aliphatic cyclic and methyl substituents alongside an aldehyde functional group. The molecular architecture of this compound reflects sophisticated synthetic chemistry principles, where multiple substitution sites on the pyrrole ring system have been systematically modified to achieve specific structural and electronic properties.

Chemical suppliers and research institutions have documented this compound extensively, with multiple commercial sources providing detailed specifications and analytical data. The compound's availability through various chemical supply networks indicates its recognized value in research applications, particularly in the development of more complex organic molecules and potential pharmaceutical intermediates. The systematic study of this compound contributes to broader understanding of pyrrole chemistry and the effects of cyclic aliphatic substitution on heterocyclic aromatic systems.

Chemical Identity and Nomenclature

The formal identification and nomenclature of this compound follows established chemical naming conventions and registration systems that ensure universal recognition and communication within the scientific community. The compound's identity encompasses multiple layers of chemical information, including systematic nomenclature, registry numbers, and structural relationships that collectively define its position within the broader chemical literature. These identification systems serve as critical tools for researchers, enabling precise communication about molecular structure and facilitating access to comprehensive chemical databases.

Systematic International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted pyrrole derivatives with multiple functional groups. The complete systematic name, this compound, indicates the presence of a five-membered heterocyclic pyrrole ring system as the core structure. The numbering system begins with the nitrogen atom designated as position 1, followed by sequential numbering of carbon atoms around the ring. The cyclopentyl substituent attached to the nitrogen atom at position 1 represents a saturated five-membered carbocyclic ring directly bonded to the pyrrole nitrogen through a single carbon-nitrogen bond.

The methyl substituents located at positions 2 and 5 of the pyrrole ring create a symmetrical substitution pattern that significantly influences the compound's electronic properties and steric characteristics. These methyl groups contribute to the overall molecular weight and modify the electron density distribution across the aromatic system. The carbaldehyde functional group positioned at the 3-carbon of the pyrrole ring introduces a carbonyl carbon bearing a hydrogen atom, creating an aldehyde functionality that serves as a reactive site for further chemical transformations. This systematic nomenclature ensures unambiguous identification of the compound across different chemical databases and research publications.

Properties

IUPAC Name

1-cyclopentyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-11(8-14)10(2)13(9)12-5-3-4-6-12/h7-8,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJZOGKWLNXARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCC2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390073
Record name 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326916-19-2
Record name 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyrrole Core

The core 2,5-dimethylpyrrole structure is typically synthesized using the Paal-Knorr pyrrole synthesis , which is a classical method involving the condensation of 1,4-dicarbonyl compounds with primary amines.

  • Starting Materials : 2,5-Hexanedione (a 1,4-diketone) and cyclopentylamine.
  • Reaction Conditions : The condensation is often microwave-assisted or performed under reflux in solvents such as ethanol or other organic solvents.
  • Outcome : Formation of 1-cyclopentyl-2,5-dimethylpyrrole as the key intermediate.

This approach is supported by literature describing microwave-assisted Paal-Knorr synthesis for pyrroles with various N-substituents, including cycloalkyl groups.

The introduction of the aldehyde group at the 3-position of the pyrrole ring is commonly achieved via the Vilsmeier-Haack reaction . This involves the in situ generation of a formylating agent by reacting phosphorus oxychloride (POCl3) with dimethylformamide (DMF) .

  • Procedure :
    • The pyrrole intermediate is treated with POCl3 and DMF at controlled temperatures.
    • The reaction selectively formylates the 3-position of the pyrrole ring.
  • Notes :
    • This method can also simultaneously introduce other functional groups depending on the substrate.
    • The reaction requires careful control to avoid over-formylation or decomposition.

This formylation strategy is well-documented for 2,5-dimethylpyrroles and has been applied to related compounds with high yields and purity.

Reductive Amination to Introduce the Cyclopentyl Group (Alternative Route)

In some synthetic routes, after formylation, the aldehyde group can be further modified by reductive amination to attach cyclic amines such as cyclopentylamine.

  • Reagents : Sodium triacetoxyborohydride (Na(AcO)3BH) is commonly used as a mild reducing agent.
  • Conditions : Typically performed in dichloromethane (DCM) or ethanol at room temperature or slightly elevated temperatures.
  • Outcome : Formation of the N-cyclopentyl-substituted pyrrole aldehyde derivative.

This method allows for structural diversification and has been used in the synthesis of pyrrole-based drug candidates.

Summary Table of Preparation Steps

Step Process Reagents/Conditions Outcome/Notes
1 Paal-Knorr Pyrrole Synthesis 2,5-Hexanedione + Cyclopentylamine, reflux or microwave, EtOH Formation of 1-cyclopentyl-2,5-dimethylpyrrole
2 Vilsmeier-Haack Formylation POCl3 + DMF, controlled temperature Selective formylation at 3-position of pyrrole
3 Reductive Amination (optional) Na(AcO)3BH, DCM or EtOH, room temp Introduction of cyclopentyl group via amination
4 In Vivo Formulation Preparation DMSO, PEG300, Tween 80, water or corn oil Clear, stable solution for biological testing

Research Findings and Considerations

  • The microwave-assisted Paal-Knorr synthesis offers rapid and efficient access to the pyrrole scaffold with good yields.
  • The Vilsmeier-Haack reaction is a reliable and widely used method for selective formylation of pyrroles, including 2,5-dimethyl derivatives.
  • Reductive amination provides a versatile route to modify the pyrrole nitrogen substituent, allowing the introduction of cyclopentyl or other amine groups.
  • Purity of final compounds typically exceeds 95%, confirmed by HPLC and NMR analyses, ensuring suitability for further biological evaluation.
  • The preparation methods are scalable and amenable to modifications for synthesizing analogues with diverse biological activities.

Chemical Reactions Analysis

1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as a building block for more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: It can be reduced to primary alcohols.
  • Electrophilic Substitution: The pyrrole ring can undergo substitution reactions.

These reactions facilitate the development of new compounds with tailored properties for specific applications.

Biology

Research into the biological activities of this compound has identified potential antimicrobial and anticancer properties. Notably, derivatives of this compound have shown significant efficacy against Mycobacterium tuberculosis , including drug-resistant strains.

Antimicrobial Activity Case Study:
A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL against M. tuberculosis while maintaining low cytotoxicity against human cells. This highlights its potential as a lead compound in antitubercular drug development.

DerivativeMIC (µg/mL)CytotoxicityComments
5n<1LowHigh activity against MDR strains
5q<1LowEffective against intracellular M. tuberculosis
5r<1ModeratePossible prodrug behavior releasing isoniazid

Medicine

The compound's structural characteristics make it a candidate for drug discovery efforts aimed at developing new therapeutic agents. Its ability to interact with various molecular targets suggests potential applications in treating infectious diseases and possibly cancer.

Industrial Applications

In addition to research applications, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in chemical synthesis positions it as a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-3-carbaldehyde derivatives share a common core structure but differ in substituents at the 1-position, influencing their physicochemical properties and applications. Below is a comparative analysis of eight analogs (Table 1), followed by detailed discussions.

Table 1: Key Structural and Molecular Features of Analogous Compounds

Compound Name (CAS) Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (326916-19-2) Cyclopentyl C₁₂H₁₇NO 191.27 Research use; stored under inert atmosphere
1-(2,4-Difluorophenyl) analog (7e) 2,4-Difluorophenyl C₁₃H₁₂F₂NO 248.24 Antimalarial candidate; synthesized via General Procedure B (85% yield)
1-(3-Hydroxypyridin-2-yl) analog (876717-25-8) 3-Hydroxypyridinyl C₁₂H₁₂N₂O₂ 216.24 Higher polarity due to pyridine-OH group
1-(3-Hydroxyphenyl) analog (Discontinued) 3-Hydroxyphenyl C₁₃H₁₃NO₂ 215.25 Discontinued; limited commercial availability
1-(4-Cyclohexylphenyl) analog (340319-28-0) 4-Cyclohexylphenyl C₁₉H₂₃NO 281.39 Bulky substituent; potential solubility challenges
1-(4-Isopropylphenyl) analog (872136-15-7) 4-Isopropylphenyl C₁₆H₁₉NO 241.33 Moderate bulk compared to cyclohexylphenyl
1-(2,4-Dimethylphenyl) analog (328028-87-1) 2,4-Dimethylphenyl C₁₅H₁₇NO 227.30* Multiple synonyms; no explicit applications noted
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl] analog Halogenated aryl (Cl, CF₃) C₁₄H₁₁Cl₂F₃NO 346.15* High hazard classification (GHS); industrial/scientific use

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • The 2,6-dichloro-4-(trifluoromethyl)phenyl derivative () combines EWGs (Cl, CF₃), likely reducing electron density on the pyrrole ring and increasing stability against nucleophilic attack .
  • Polarity and Solubility:

    • The 3-hydroxypyridinyl substituent (C₁₂H₁₂N₂O₂) introduces hydrogen-bonding capacity, enhancing water solubility compared to the hydrophobic cyclopentyl group in the target compound .
    • Bulky substituents (e.g., 4-cyclohexylphenyl , MW 281.39) may reduce solubility in polar solvents, favoring organic media like DCM or THF .

Structural-Activity Relationships (SAR)

  • Substituent Bulk and Bioactivity:
    • Smaller substituents (e.g., cyclopentyl, MW 191.27) may favor pharmacokinetic properties like absorption, while bulkier groups (e.g., cyclohexylphenyl, MW 281.39) could impede transport .
    • Halogenated analogs () may exhibit enhanced binding to hydrophobic enzyme pockets in therapeutic targets .

Biological Activity

1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the molecular formula C12H17NOC_{12}H_{17}NO, is an organic compound belonging to the pyrrole family. This compound is characterized by the presence of a cyclopentyl group and two methyl groups attached to the pyrrole ring, along with an aldehyde functional group at the 3-position. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study highlighted the compound's potential as an antitubercular agent, demonstrating efficacy against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Notably, certain derivatives showed minimal cytotoxicity against human pulmonary fibroblasts while maintaining high antimicrobial potency, with minimum inhibitory concentrations (MIC) below 1 µg/mL for the most active compounds .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. Additionally, the compound's structure facilitates hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity . Computational studies suggest that these compounds may target the MmpL3 protein in M. tuberculosis, a key player in mycolic acid transport and a promising target for new antitubercular drugs .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound derivatives have revealed that modifications to the pyrrole scaffold can significantly influence biological activity. For instance:

DerivativeMIC (µg/mL)CytotoxicityComments
5n<1LowHigh activity against MDR strains
5q<1LowEffective against intracellular M. tuberculosis
5r<1ModeratePossible prodrug behavior releasing isoniazid

These findings underscore the importance of structural modifications in enhancing antimicrobial efficacy while minimizing toxicity .

Case Study 1: Antitubercular Activity

In a comprehensive study focusing on antitubercular agents derived from pyrrole scaffolds, this compound was identified as a lead compound due to its potent activity against M. tuberculosis strains. The study involved synthesizing various analogs and evaluating their efficacy through phenotypic screening. The results indicated that specific structural features were essential for maintaining high levels of activity while ensuring low toxicity .

Q & A

What are the optimized synthetic routes for 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution and oxidation steps. A common approach is reacting cyclopentylamine derivatives with 2,5-dimethylpyrrole-3-carboxaldehyde precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or ethanol. Oxidation of intermediates using pyridinium chlorochromate (PCC) or other mild oxidizing agents ensures the aldehyde group is preserved . Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Impurities such as over-oxidized carboxylic acids or unreacted intermediates are minimized by column chromatography or recrystallization.

How can computational methods (e.g., DFT, molecular docking) predict the reactivity of the aldehyde group and guide functionalization strategies?

Answer:
Density Functional Theory (DFT) calculations can model the electron density distribution, identifying the aldehyde group as an electrophilic site prone to nucleophilic attacks (e.g., Schiff base formation). Molecular docking studies help predict interactions with biological targets (e.g., enzyme active sites), guiding the design of derivatives with enhanced binding affinity. For example, substituents on the pyrrole ring or cyclopentyl group can be tuned to optimize steric and electronic complementarity .

What challenges arise in characterizing this compound via NMR and mass spectrometry, and how are they resolved?

Answer:

  • NMR Challenges: Signal overlap due to similar chemical environments of methyl and cyclopentyl protons complicates assignment. High-resolution ¹³C DEPT-135 and 2D NMR (HSQC, HMBC) are essential for distinguishing substituents .
  • Mass Spectrometry: Fragmentation patterns often lose the aldehyde group (e.g., formation of [M-28]⁺ ions). Soft ionization techniques (ESI or APCI) combined with HRMS confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 220.18) .

What strategies mitigate side reactions (e.g., polymerization or over-oxidation) during functionalization of the pyrrole ring?

Answer:

  • Controlled Oxidation: Use PCC instead of stronger oxidants like KMnO₄ to prevent carboxylic acid formation .
  • Protecting Groups: Temporarily protect the aldehyde with acetals during substitutions on the pyrrole ring.
  • Low-Temperature Reactions: Perform electrophilic substitutions (e.g., halogenation) at 0–5°C to suppress side reactions .

How does the cyclopentyl substituent influence biological activity compared to cyclohexyl or aryl analogs?

Answer:
The cyclopentyl group enhances lipophilicity and metabolic stability compared to bulkier cyclohexyl or polar aryl groups. In antimalarial studies, cyclopentyl derivatives showed improved membrane permeability and target engagement (e.g., Plasmodium enzyme inhibition) compared to cyclohexyl analogs. Structure-activity relationship (SAR) studies highlight the balance between ring size and steric hindrance .

What crystallographic techniques (e.g., SHELX) resolve data contradictions in structural determination, and how are twinning or disorder addressed?

Answer:
SHELXL refinement with high-resolution data (≤1.0 Å) resolves disorder in the cyclopentyl ring. Twinning is managed via the HKLF5 format in SHELX, while hydrogen bonding networks are validated using PLATON. For ambiguous electron density, DFT-optimized geometries guide restraint application .

What are the best practices for handling and storing this compound to ensure long-term stability?

Answer:

  • Storage: Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent aldehyde oxidation.
  • Handling: Use anhydrous solvents and gloveboxes to avoid hydrolysis. Stability tests via TLC or HPLC every 6 months monitor degradation .

How can derivatives be designed to enhance pharmacological properties while maintaining synthetic feasibility?

Answer:

  • Bioisosteric Replacement: Substitute the cyclopentyl group with spirocyclic or fluorinated moieties to improve target selectivity .
  • Prodrug Strategies: Convert the aldehyde to a hydrolyzable Schiff base for enhanced bioavailability.
  • Parallel Synthesis: Employ Ugi or Passerini reactions to generate diverse libraries for high-throughput screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

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